

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid synthesis pathway

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Compound of Interest

Compound Name: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1592406

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An In-depth Technical Guide to the Synthesis of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**

Introduction

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (CAS No. 603122-82-3) is a highly valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis.^{[1][2]} Its structural features—a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures. It is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.^{[3][4][5]} This reaction's reliability and functional group tolerance have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[6]

This guide provides an in-depth exploration of the primary synthetic pathways to **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of arylboronic acids can be approached through several strategic disconnections. The optimal choice depends on factors such as the availability and cost of starting materials, functional group compatibility, scalability, and reaction robustness. For **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**, three primary methodologies are considered:

- Palladium-Catalyzed Borylation (Miyaura Borylation): This is a modern and highly versatile method involving the palladium-catalyzed reaction of an aryl halide with a diboron reagent. It is renowned for its exceptional tolerance of sensitive functional groups, such as the ester in our target molecule.[7][8][9]
- Organometallic Intermediates (Grignard Reaction): A classic and cost-effective approach that utilizes the reaction of a Grignard reagent (ArMgX) with a borate ester. This pathway's primary challenge is the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups.[10][11][12]
- Lithiation-Borylation: This method involves the formation of a highly reactive aryllithium species via metal-halogen exchange, followed by quenching with a borate ester. It requires cryogenic temperatures and strictly anhydrous conditions, and the high reactivity of the intermediate poses significant functional group compatibility challenges.[13][14]

Given the presence of the methoxycarbonyl group, which is sensitive to strong nucleophiles and bases, the Palladium-Catalyzed Miyaura Borylation stands out as the most reliable and efficient pathway for synthesizing the target compound with high yield and purity.

Pathway I: Palladium-Catalyzed Miyaura Borylation (Recommended)

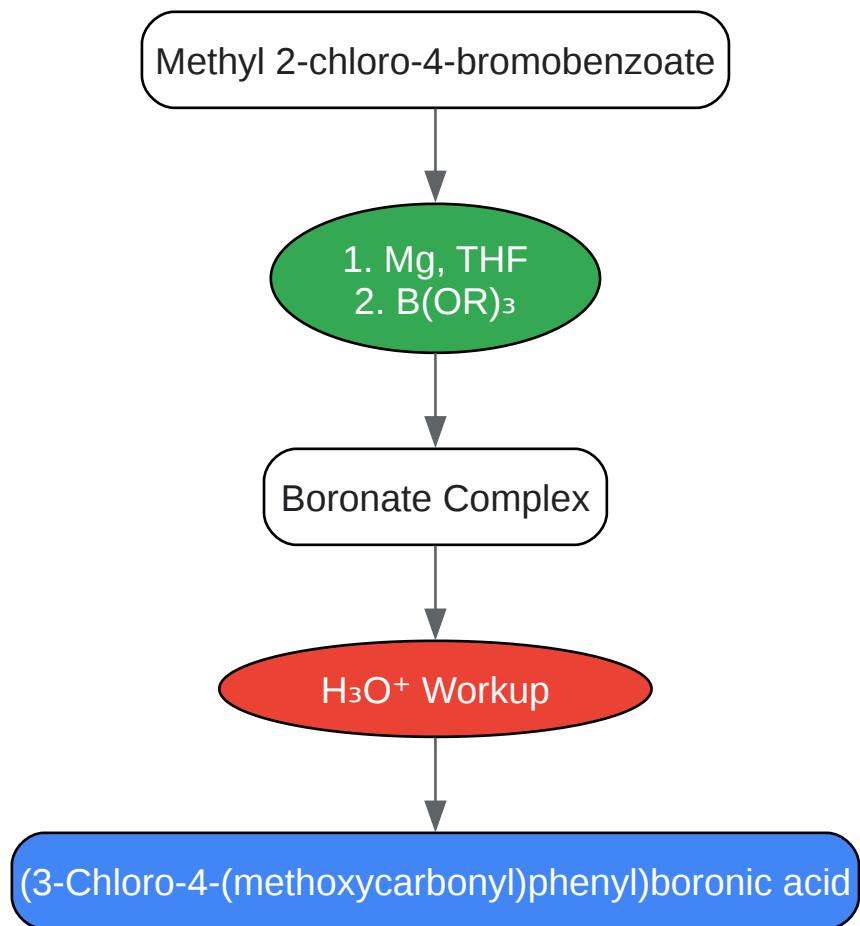
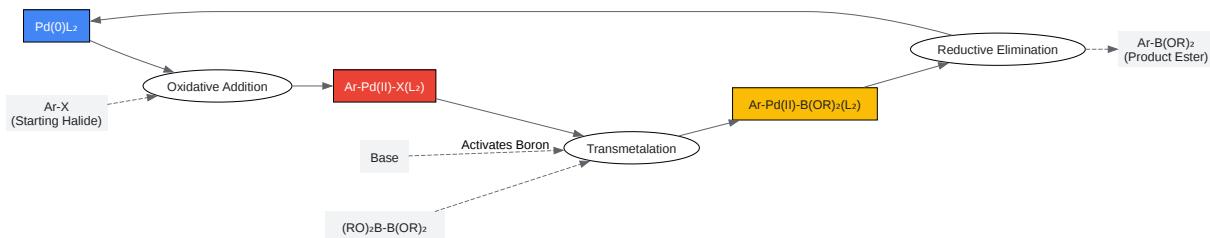
This pathway is the preferred industrial and laboratory-scale method due to its mild reaction conditions and broad functional group tolerance. The strategy involves the selective borylation of a di-halogenated precursor, typically replacing a more reactive bromine or iodine atom while leaving the chlorine atom untouched.

Causality and Mechanistic Insight

The success of this pathway hinges on the differential reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle. The reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[3][4] By starting with a precursor like methyl 2-chloro-4-bromobenzoate or methyl 2-chloro-4-iodobenzoate, the Pd(0) catalyst will selectively insert into the weaker carbon-bromine or carbon-iodine bond, leaving the stronger carbon-chlorine bond intact.

The catalytic cycle proceeds through three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[5][15]
- Transmetalation: The organic group from the boron reagent (e.g., bis(pinacolato)diboron) is transferred to the palladium center. This step is often facilitated by a base, which activates the boron reagent.[4]
- Reductive Elimination: The two organic groups on the palladium complex couple to form the desired C-B bond, regenerating the Pd(0) catalyst which re-enters the cycle.[15]



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